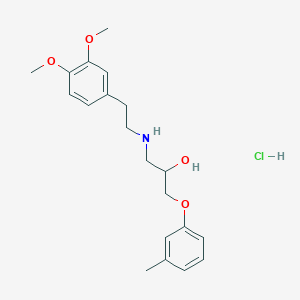
贝凡洛尔盐酸盐
描述
Bevantolol hydrochloride is a cardioselective beta-1 adrenoceptor antagonist. It is primarily used for the treatment of angina pectoris and hypertension. This compound is known for its efficacy in reducing heart rate and blood pressure by inhibiting the normal epinephrine-mediated sympathetic actions .
科学研究应用
Bevantolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving beta-blockers and their interactions with receptors.
Biology: Research often focuses on its effects on cellular signaling pathways and receptor binding.
Medicine: Bevantolol hydrochloride is extensively studied for its therapeutic potential in treating cardiovascular diseases, particularly angina and hypertension.
Industry: It is used in the formulation of pharmaceutical products and in the development of new therapeutic agents
作用机制
Bevantolol hydrochloride exerts its effects by binding to and antagonizing beta-1 adrenergic receptors. This inhibition prevents the normal epinephrine-mediated sympathetic actions, such as increased heart rate and blood pressure. The compound also exhibits some agonist and antagonist effects on alpha-receptors, contributing to its overall pharmacological profile .
Similar Compounds:
Propranolol: A non-selective beta-blocker used for similar indications but with a broader range of effects on beta receptors.
Atenolol: Another cardioselective beta-1 blocker, often compared with bevantolol for its efficacy and side effect profile.
Metoprolol: Similar in action to bevantolol but with different pharmacokinetic properties.
Uniqueness: Bevantolol hydrochloride is unique due to its cardioselectivity and lack of intrinsic sympathomimetic activity. It also has weak membrane-stabilizing and local anesthetic properties, which differentiate it from other beta-blockers .
安全和危害
生化分析
Biochemical Properties
Bevantolol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a beta-1 adrenoceptor antagonist, inhibiting the action of catecholamines like adrenaline and noradrenaline on beta-1 adrenergic receptors. This inhibition leads to a decrease in heart rate and blood pressure . Additionally, bevantolol hydrochloride has been shown to interact with alpha-receptors, exhibiting both agonist and antagonist effects . These interactions are crucial for its therapeutic effects in managing cardiovascular conditions.
Cellular Effects
Bevantolol hydrochloride influences various types of cells and cellular processes. In cardiac cells, it reduces the heart rate and contractility by blocking beta-1 adrenergic receptors, which are responsible for mediating the effects of sympathetic nervous system stimulation . This reduction in heart rate and contractility helps in managing conditions like hypertension and angina pectoris. Furthermore, bevantolol hydrochloride affects cell signaling pathways by inhibiting the cyclic AMP (cAMP) pathway, leading to decreased intracellular calcium levels and reduced myocardial oxygen demand . These effects contribute to its anti-anginal and antihypertensive properties.
Molecular Mechanism
The molecular mechanism of action of bevantolol hydrochloride involves its binding to beta-1 adrenergic receptors, thereby preventing the activation of these receptors by catecholamines. This binding inhibits the downstream signaling pathways, including the cAMP pathway, which plays a crucial role in regulating heart rate and contractility . Additionally, bevantolol hydrochloride exhibits weak membrane-stabilizing and local anesthetic properties, which may contribute to its overall therapeutic effects . The compound’s interaction with alpha-receptors further adds to its pharmacological profile, providing a broader range of cardiovascular benefits .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bevantolol hydrochloride have been observed to change over time. The compound is relatively stable, with minimal degradation under standard laboratory conditions . Long-term studies have shown that bevantolol hydrochloride maintains its efficacy in reducing heart rate and blood pressure over extended periods . Some studies have reported mild to moderate adverse effects, such as bradycardia and hypotension, which may become more pronounced with prolonged use . These findings highlight the importance of monitoring patients during long-term therapy with bevantolol hydrochloride.
Dosage Effects in Animal Models
The effects of bevantolol hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively reduces heart rate and blood pressure without causing significant adverse effects . At higher doses, bevantolol hydrochloride may induce bradycardia, hypotension, and other cardiovascular effects . These dose-dependent effects underscore the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects. Additionally, studies have shown that bevantolol hydrochloride does not exhibit intrinsic sympathomimetic activity, making it a safer option for long-term use .
Metabolic Pathways
Bevantolol hydrochloride is involved in several metabolic pathways, primarily in the liver. It undergoes extensive hepatic metabolism, with the formation of various metabolites . The primary metabolic pathway involves the oxidation of the dimethoxyphenylethylamino moiety, leading to the formation of inactive metabolites . These metabolites are then excreted via the kidneys. The compound’s interaction with liver enzymes, such as cytochrome P450, plays a crucial role in its metabolism and clearance from the body . Understanding these metabolic pathways is essential for optimizing the dosing regimen and minimizing potential drug interactions.
Transport and Distribution
Bevantolol hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within a few hours . The compound is highly protein-bound, which affects its distribution and bioavailability . Bevantolol hydrochloride is distributed extensively in tissues, including the heart, liver, and kidneys . Its ability to penetrate the blood-brain barrier has also been demonstrated, which may contribute to its central nervous system effects . These transport and distribution characteristics are crucial for understanding the pharmacokinetics and pharmacodynamics of bevantolol hydrochloride.
Subcellular Localization
The subcellular localization of bevantolol hydrochloride plays a significant role in its activity and function. The compound primarily localizes to the plasma membrane, where it interacts with beta-1 adrenergic receptors . This localization is essential for its antagonistic effects on these receptors. Additionally, bevantolol hydrochloride may also localize to intracellular compartments, such as the endoplasmic reticulum and mitochondria, where it may exert additional effects on cellular function . Understanding the subcellular localization of bevantolol hydrochloride is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bevantolol hydrochloride involves the reaction of 3,4-dimethoxyphenethylamine with 3-methylphenoxypropanol under controlled conditions. The reaction typically requires a catalyst and is conducted in a solvent such as ethanol or methanol. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of bevantolol hydrochloride often employs a fluidized bed one-step granulation method. This method simplifies the preparation steps, shortens the production time, and effectively controls the related compounds of the product. It also significantly increases the dissolution rate and improves the overall product quality .
化学反应分析
Types of Reactions: Bevantolol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can be induced under specific conditions.
Substitution: Bevantolol hydrochloride can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other strong bases are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
属性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-(3-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4.ClH/c1-15-5-4-6-18(11-15)25-14-17(22)13-21-10-9-16-7-8-19(23-2)20(12-16)24-3;/h4-8,11-12,17,21-22H,9-10,13-14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTKCFSPYUMXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59170-23-9 (Parent) | |
| Record name | Bevantolol hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048633 | |
| Record name | Bevantolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42864-78-8 | |
| Record name | Bevantolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42864-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bevantolol hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042864788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bevantolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bevantolol Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEVANTOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB9HU07BC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



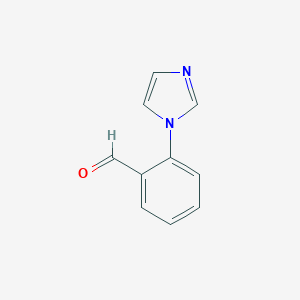
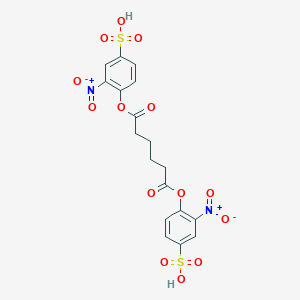





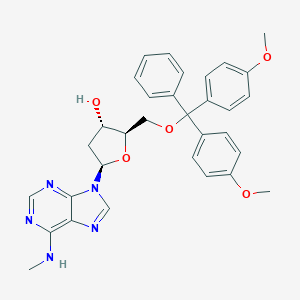
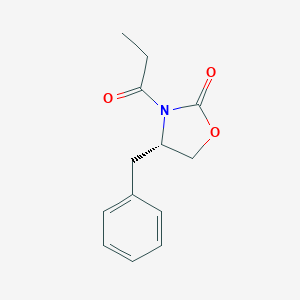
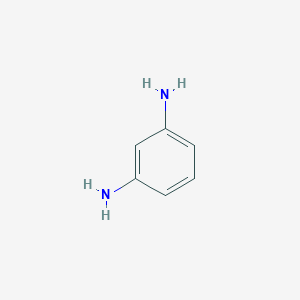
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)


